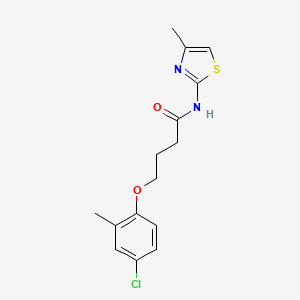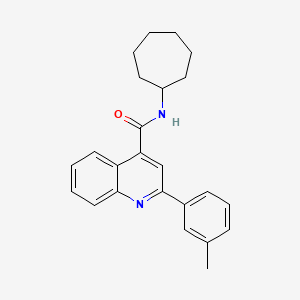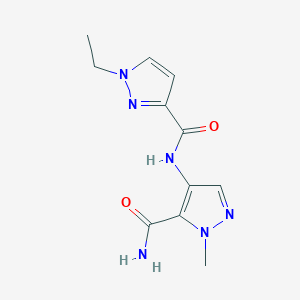![molecular formula C20H22N4 B10892458 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-C]quinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of quinazoline derivatives with triazole precursors. One common method includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process leads to the formation of intermediate [1,2,4]triazolo[4,3-C]-quinazolines, which then undergo Dimroth rearrangement to yield the desired [1,2,4]triazolo[1,5-C]quinazolines .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors. The compound’s ability to form hydrogen bonds and its high dipole moment facilitate these interactions, leading to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-C]quinazolines: These compounds share a similar core structure but differ in the position of the triazole ring fusion.
Quinazolinones: These compounds have a similar quinazoline core but lack the triazole ring.
Triazoloquinazolines: A broader class that includes various triazole-quinazoline fused systems
Uniqueness
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is unique due to its adamantylmethyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C20H22N4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H22N4/c1-2-4-17-16(3-1)19-22-18(23-24(19)12-21-17)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2 |
InChI Key |
LXIQDDBVAZZIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN5C=NC6=CC=CC=C6C5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
![methyl 4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10892395.png)
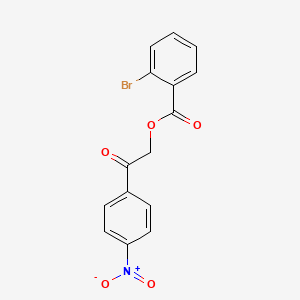
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
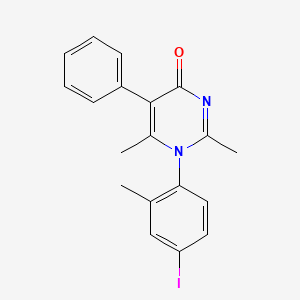

![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)
